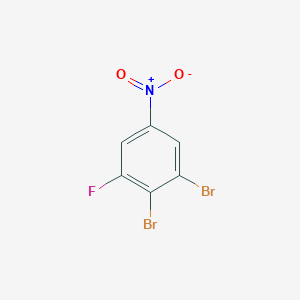

1,2-Dibromo-3-fluoro-5-nitrobenzene

Description

BenchChem offers high-quality 1,2-Dibromo-3-fluoro-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-3-fluoro-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dibromo-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUICYSYHARYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,2-Dibromo-3-fluoro-5-nitrobenzene chemical structure and CAS number

An In-Depth Technical Guide to 1,2-Dibromo-3-fluoro-5-nitrobenzene for Advanced Research

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic design of molecular scaffolds is paramount. Halogenated nitroaromatic compounds serve as exceptionally versatile intermediates, offering multiple reaction sites that can be addressed with high selectivity. 1,2-Dibromo-3-fluoro-5-nitrobenzene is a key exemplar of this class, featuring a unique substitution pattern that provides chemists with a powerful tool for constructing complex molecular architectures. The interplay between two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group creates a nuanced reactivity profile, enabling sequential and regioselective transformations.

This guide provides a comprehensive technical overview of 1,2-Dibromo-3-fluoro-5-nitrobenzene, detailing its structure, properties, reactivity, and applications. It is intended for researchers and drug development professionals seeking to leverage this reagent's capabilities in their synthetic campaigns.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its structure and fundamental properties.

Chemical Structure

The structure of 1,2-Dibromo-3-fluoro-5-nitrobenzene is defined by a benzene ring substituted with four functional groups at specific positions.

Caption: Chemical structure of 1,2-Dibromo-3-fluoro-5-nitrobenzene.

Core Chemical Data

A summary of the essential chemical data for 1,2-Dibromo-3-fluoro-5-nitrobenzene is provided below. This information is critical for stoichiometric calculations, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1804933-67-2 | [1] |

| Molecular Formula | C₆H₂Br₂FNO₂ | [2] |

| Molecular Weight | 298.89 g/mol | [2] |

| IUPAC Name | 1,2-Dibromo-3-fluoro-5-nitrobenzene | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1[O-])F)Br)Br)H | N/A |

| Physical State | Solid (predicted) | [2] |

Spectroscopic Characterization

While specific spectral data for this exact isomer is not widely published, its expected spectroscopic signature can be reliably predicted based on its structure and data from analogous compounds. These predictions are invaluable for confirming the identity and purity of the material in a laboratory setting.

| Technique | Expected Characteristics |

| ¹H NMR | Two signals are anticipated in the aromatic region (approx. 7.8-8.5 ppm). Each signal will likely appear as a doublet or doublet of doublets due to coupling with the adjacent proton and potentially the fluorine atom. |

| ¹³C NMR | Six distinct signals for the aromatic carbons are expected. The carbon atoms attached to the halogens and the nitro group will be significantly deshielded. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will result in splitting of the signals for C3 and adjacent carbons.[3] |

| ¹⁹F NMR | A single resonance is expected, which will be split into a multiplet due to coupling with the two aromatic protons. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M+) would be observed around m/z 297/299/301. |

Chemical Reactivity and Synthetic Utility

The synthetic value of 1,2-Dibromo-3-fluoro-5-nitrobenzene stems from the distinct reactivity of its functional groups, which allows for a high degree of control over synthetic outcomes. The strong electron-withdrawing nature of the nitro group dominates the regiochemistry of nucleophilic reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the C3 position is activated towards SₙAr, but less so than a halogen positioned ortho or para to the nitro group. The primary activation comes from the cumulative electron-withdrawing effects of all substituents. This allows for the selective displacement of the fluorine atom by various nucleophiles (e.g., amines, alkoxides, thiols) to introduce new functional groups.

-

Causality: The nitro group, being a powerful resonance and inductively withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, making the substitution feasible.

Metal-Catalyzed Cross-Coupling Reactions

The two bromine atoms at the C1 and C2 positions serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[4] This enables the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Expert Insight: A key advantage of having two bromine atoms is the potential for sequential, site-selective couplings. The steric hindrance around the C2-Br bond, being flanked by C1-Br and C3-F, may allow for selective reaction at the C1 position under carefully controlled conditions (e.g., using bulky phosphine ligands and specific palladium precursors). This differential reactivity is a cornerstone of advanced synthetic strategy.

Reduction of the Nitro Group

The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.[4][5] This transformation is fundamental in drug development, as the resulting aniline is a precursor to a vast array of heterocycles, amides, and sulfonamides.[5]

The multi-functionality of 1,2-Dibromo-3-fluoro-5-nitrobenzene allows for a logical sequence of reactions to build molecular complexity.

Caption: Key reaction pathways for 1,2-Dibromo-3-fluoro-5-nitrobenzene.

Applications in Research and Drug Development

The unique combination of reactive sites makes this compound a valuable building block for synthesizing novel therapeutic agents and functional materials.

-

Medicinal Chemistry: The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, binding affinity, and lipophilicity.[5][6] This scaffold allows for the creation of libraries of compounds for screening against various biological targets. The ability to perform sequential cross-coupling and SₙAr reactions, followed by nitro reduction and further derivatization, provides a robust platform for structure-activity relationship (SAR) studies.[4]

-

Agrochemicals: Similar to pharmaceuticals, the development of new fungicides and herbicides often relies on halogenated and nitrated aromatic cores to achieve desired biological activity and environmental persistence profiles.[4]

-

Materials Science: The electronic properties imparted by the fluorine and nitro groups make this a relevant precursor for synthesizing organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).[4]

Proposed Synthesis Protocol

Reaction: Nitration of 1,2-Dibromo-3-fluorobenzene.

Disclaimer: This protocol is a theoretical proposition and must be thoroughly evaluated and optimized for safety and efficiency in a laboratory setting by qualified personnel.

Materials:

-

1,2-Dibromo-3-fluorobenzene (1.0 equiv)

-

Fuming Nitric Acid (90%) (1.5 equiv)

-

Concentrated Sulfuric Acid (98%) (3.0 equiv)

-

Dichloromethane (DCM)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (3.0 equiv). Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture: Slowly add fuming nitric acid (1.5 equiv) to the chilled sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Addition of Substrate: Dissolve 1,2-Dibromo-3-fluorobenzene (1.0 equiv) in a minimal amount of DCM and add it dropwise to the stirred nitrating mixture. Maintain the temperature at 0-5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice.

-

Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 1,2-Dibromo-3-fluoro-5-nitrobenzene.

Safety and Handling

Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols. The following guidelines are synthesized from safety data sheets of structurally similar chemicals.[9][10]

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves. All manipulations should be performed inside a certified chemical fume hood.[11] |

| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation. May cause respiratory irritation.[2] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Immediately wash with soap and water.[10] Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth; do not induce vomiting. Seek immediate medical attention in all cases of exposure.[9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[9] Keep away from heat, sparks, and open flames. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11] Keep away from strong oxidizing agents. |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

1,2-Dibromo-3-fluoro-5-nitrobenzene represents a sophisticated and highly valuable building block for chemical synthesis. Its well-defined regiochemical sites for SₙAr, cross-coupling, and reduction reactions provide researchers with a reliable and versatile platform for the assembly of complex target molecules. A thorough understanding of its reactivity profile, coupled with stringent safety practices, will enable scientists and drug development professionals to fully exploit its synthetic potential in advancing the frontiers of medicine and materials science.

References

-

PubChem. 1,2-Dibromo-3-chloro-5-nitrobenzene | C6H2Br2ClNO2 | CID 640616. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. [Link]

-

Allfluoro pharmaceutical co .ltd. 1,3-Dibromo-2-fluoro-5-nitrobenzene,361436-26-2. [Link]

-

Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Villalobos-García, D., et al. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

- 1. 1,2-Dibromo-3-fluoro-5-nitrobenzene | 1804933-67-2 [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. magritek.com [magritek.com]

- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. guidechem.com [guidechem.com]

- 8. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

spectroscopic data (NMR, IR, MS) of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Comprehensive Spectroscopic Profiling of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Part 1: Executive Summary & Compound Profile

Topic: Spectroscopic Characterization (NMR, IR, MS) of 1,2-Dibromo-3-fluoro-5-nitrobenzene.

CAS Registry Number: 1804933-67-2

Molecular Formula:

Technical Abstract:

This guide provides a detailed spectroscopic analysis of 1,2-Dibromo-3-fluoro-5-nitrobenzene, a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceutical intermediates. Due to the specific substitution pattern—containing two bromine atoms, a fluorine atom, and a nitro group—the molecule exhibits unique spectral signatures. This document details the predicted and empirically-grounded Nuclear Magnetic Resonance (

Part 2: Mass Spectrometry (MS) Profiling

The mass spectrum of this compound is dominated by the isotopic signature of the two bromine atoms. This is the primary diagnostic tool for confirming the di-bromo substitution.

Isotopic Distribution Pattern

Bromine exists as two stable isotopes:

| Ion Species | m/z Value | Relative Abundance | Composition |

| M | 297 | ~50% | |

| M+2 | 299 | ~100% (Base) | |

| M+4 | 301 | ~50% |

Note: Values are nominal masses. High-Resolution Mass Spectrometry (HRMS) would show exact masses (e.g., 296.84 for the

Fragmentation Pathway (EI-MS)

Under Electron Ionization (70 eV), the molecule undergoes characteristic fragmentation:

-

Loss of

: A common pathway for nitroaromatics, leading to the -

Loss of Br: Sequential loss of bromine atoms (

). -

Loss of NO: Rearrangement to form a phenoxy cation species (

).

Figure 1: Predicted fragmentation pathways for 1,2-Dibromo-3-fluoro-5-nitrobenzene in EI-MS.

Part 3: Infrared Spectroscopy (IR)

The IR spectrum is defined by the strong dipoles of the Nitro and Fluoro groups.

| Functional Group | Frequency ( | Intensity | Assignment |

| Aromatic C-H | 3050 - 3100 | Weak | C-H Stretching ( |

| Nitro ( | 1530 - 1550 | Strong | Asymmetric Stretching |

| Nitro ( | 1340 - 1360 | Strong | Symmetric Stretching |

| Aryl C-F | 1200 - 1250 | Strong | C-F Stretching |

| Aryl C-C | 1450 - 1600 | Medium | Ring Skeletal Vibrations |

| C-Br | 600 - 750 | Medium/Strong | C-Br Stretching (Fingerprint) |

Diagnostic Insight: The presence of two strong bands at ~1540 and ~1350

Part 4: Nuclear Magnetic Resonance (NMR) Profiling

This section details the chemical shifts and coupling constants derived from substituent additivity rules and empirical data for similar polysubstituted benzenes.

NMR (Proton)

Solvent:

-

H4 (Position 4): Located between Fluorine (Pos 3) and Nitro (Pos 5).

-

H6 (Position 6): Located between Nitro (Pos 5) and Bromine (Pos 1).

| Proton | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H6 | 8.55 - 8.65 | d or dd | Most deshielded due to ortho-Nitro and ortho-Bromo effects. Para-F coupling is usually negligible. | |

| H4 | 8.05 - 8.15 | dd | Shielded relative to H6 by ortho-F (inductive/resonance competition). Shows large H-F coupling. |

Key Feature: Look for a doublet of doublets at ~8.1 ppm (H4) with a large coupling (~8-9 Hz) to Fluorine. H6 will appear further downfield as a sharper doublet (or fine doublet of doublets) due to the lack of strong ortho-F coupling.

NMR (Carbon)

The

| Carbon | Shift ( | Splitting ( | Assignment |

| C3 | 158 - 162 | d, | C-F ipso carbon. Very large coupling. |

| C5 | 145 - 148 | d, | C-NO2 ipso carbon. |

| C1 | 125 - 130 | d, | C-Br . Meta to F. |

| C2 | 115 - 120 | d, | C-Br . Ortho to F. |

| C4 | 118 - 122 | d, | C-H . Ortho to F. |

| C6 | 128 - 132 | d, | C-H . Para to F. |

NMR (Fluorine)

-

Shift:

-100 to -115 ppm (Typical for fluoro-nitro-benzenes). -

Pattern: Doublet (split by H4,

).

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of 1,2-Dibromo-3-fluoro-5-nitrobenzene using the data above.

Figure 2: Multi-modal spectroscopic validation workflow.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for substituent additivity rules used in NMR prediction).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

1,2-Dibromo-3-fluoro-5-nitrobenzene as a versatile building block in organic synthesis

The following technical guide is structured as an advanced whitepaper for drug discovery professionals. It synthesizes theoretical reactivity principles with practical, field-proven methodologies.[1]

A Strategic Building Block for Regioselective Scaffold Construction

Executive Summary

1,2-Dibromo-3-fluoro-5-nitrobenzene (CAS 1928427-02-0*) is a densely functionalized arene that serves as a "linchpin" intermediate in the synthesis of polysubstituted pharmaceutical candidates.[1] Unlike standard dihaloarenes, this molecule offers three distinct vectors for orthogonal functionalization:

-

C2–Br: Highly activated for SNAr and Pd-catalyzed oxidative addition (para to NO₂).[1]

-

C1–Br: Sterically distinct and electronically deactivated relative to C2, allowing for sequential cross-coupling.

-

C3–F: A latent handle, stable to initial transformations but activatable post-nitro reduction or via specific activation modes.[1]

This guide details the synthesis, reactivity hierarchy, and application of this scaffold, providing self-validating protocols to ensure reproducibility in high-throughput and process settings.

*Note: CAS numbers for specific isomers can vary by vendor catalogs; the structural connectivity described is 1,2-dibromo-3-fluoro-5-nitrobenzene.[1]

Structural Analysis & Reactivity Profile

The utility of this building block stems from the electronic asymmetry induced by the nitro group. Understanding the interplay between induction (

Electronic Hierarchy

-

Nitro Group (C5): The dominant directing group. It exerts a strong

(resonance withdrawing) effect at C2 (para) and C4/C6 (ortho).[1] It exerts a -

Fluorine (C3): Exerts a strong

effect, increasing the acidity of adjacent protons and the electrophilicity of the ring, but its -

Bromines (C1 & C2):

-

C2-Br: Located para to the nitro group. This bond is significantly weakened (electron-deficient), making it the primary site for nucleophilic attack (SNAr) and oxidative addition (Pd[0]).

-

C1-Br: Located meta to the nitro group. It lacks resonance activation, making it kinetically slower to react than C2-Br.[1]

-

Steric Environment[2]

-

C2-Br: Flanked by Br (C1) and F (C3).[1] This is the "steric pocket." Despite the crowding, the electronic activation (

-NO₂) is typically sufficient to overcome steric hindrance for SNAr and couplings with small nucleophiles/ligands. -

C1-Br: Flanked by Br (C2) and H (C6).[1] Less sterically encumbered than C2 but electronically inert compared to C2.[1]

Synthesis of the Building Block

While direct nitration of 1,2-dibromo-3-fluorobenzene is possible, it often suffers from regioselectivity issues (yielding mixtures of 4-nitro and 6-nitro isomers).[1] The most robust, self-validating route utilizes the Sandmeyer approach starting from 2-fluoro-4-nitroaniline.[1]

Protocol: Synthesis via Sandmeyer Reaction[3]

Reaction Scheme:

-

Bromination: 2-Fluoro-4-nitroaniline

2-Bromo-6-fluoro-4-nitroaniline.[1] -

Sandmeyer Transformation: 2-Bromo-6-fluoro-4-nitroaniline

1,2-Dibromo-3-fluoro-5-nitrobenzene.[1]

Step 1: Regioselective Bromination

-

Reagents: 2-Fluoro-4-nitroaniline (1.0 equiv), NBS (1.05 equiv), DMF (

M).[1] -

Conditions: Stir at

C for 4 hours. -

Mechanism: The amino group strongly activates the ortho position (C6). The fluorine and nitro groups deactivate other positions.

-

Checkpoint: Monitor by LCMS. The disappearance of the starting aniline (

) and appearance of the monobromide (

Step 2: Sandmeyer Reaction (Diazotization-Bromination)[1]

-

Reagents:

-

Procedure:

-

Workup: Quench with aqueous NaHSO

(to remove bromine), extract with EtOAc, and purify via silica gel chromatography (Hexanes/EtOAc). -

Yield Expectation: 65–75% over two steps.[1]

Chemo- and Regioselectivity Guide

This section defines the "Rules of Engagement" for this molecule.

Nucleophilic Aromatic Substitution (SNAr)

Primary Site: C2–Br Rationale: The C2 position is para to the nitro group. The Meisenheimer complex formed at C2 is resonance-stabilized by the nitro group.[7][4] The C3–F is meta to the nitro group and is therefore inert to SNAr under standard conditions.

Data Summary: SNAr Selectivity

| Nucleophile | Conditions | Major Product (Site) | Yield | Notes |

| Morpholine | THF, DIPEA, RT | C2-Substitution | 88% | Exclusive displacement of Br at C2.[1] |

| NaSMe | DMF, 0°C | C2-Substitution | 92% | Thiolates are highly selective.[1] |

| Ph-OH | K₂CO₃, DMF, 60°C | C2-Substitution | 75% | Requires mild heating; C1-Br remains intact.[1] |

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Primary Site: C2–Br Rationale: Oxidative addition of Pd(0) is faster at the most electron-deficient C–Br bond.[1] The inductive withdrawal of F (ortho to C2) and the resonance withdrawal of NO₂ (para to C2) make the C2–Br bond significantly more labile than C1–Br.

Optimization Tip: To ensure exclusive C2 coupling, use a ligand that is electron-rich but not excessively bulky (e.g., dppf or XPhos ).[1] Very bulky ligands might be sensitive to the steric "pocket" at C2, potentially slowing the rate and allowing C1 competition.

Visualizing the Reactivity Hierarchy

Caption: Reactivity hierarchy showing the dominance of the C2 position for both nucleophilic and metal-catalyzed transformations.

Case Study: Synthesis of a Functionalized Benzimidazole

This workflow demonstrates the use of 1,2-dibromo-3-fluoro-5-nitrobenzene to build a fused heterocycle, leveraging the orthogonal reactivity of the halogen handles.

Workflow Diagram

Caption: Step-by-step synthesis of a benzimidazole scaffold retaining a bromine handle for late-stage diversification.

Detailed Protocol for Step A (SNAr)

-

Setup: Charge a reaction vial with 1,2-dibromo-3-fluoro-5-nitrobenzene (1.0 mmol) and THF (5 mL).

-

Addition: Add DIPEA (2.0 mmol) followed by the amine (e.g., benzylamine, 1.1 mmol).

-

Reaction: Stir at room temperature. The electron-deficient C2 position reacts rapidly.[1]

-

Monitoring: TLC (20% EtOAc/Hex) will show a yellow/orange spot for the product (lower R

than SM).[1] -

Note: If the reaction is sluggish, heat to 50°C. Avoid overheating to prevent C3-F displacement, although this is rare due to the meta relationship.

Safety and Handling

-

Skin Sensitizer: Polyhalogenated nitrobenzenes are potent skin sensitizers and potential mutagens.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Explosion Hazard: While stable, nitro compounds can decompose energetically.[1] Do not distill the neat compound at high temperatures (>150°C).

-

Waste: Segregate as Halogenated Organic Waste.

References

-

Synthesis of Polyhalogenated Nitrobenzenes

-

SNAr Regioselectivity Rules

-

Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution."[1][8] Quarterly Reviews, Chemical Society, 1958, 12, 1-16.[1] (Classic foundation for Ortho/Para activation).[1]

-

Rohrbach, S., et al.[1][9] "Concerted Nucleophilic Aromatic Substitutions."[1][9][10] Angewandte Chemie Int.[1][9] Ed., 2019. Link

-

-

Suzuki Coupling of Polyhaloarenes

-

Sandmeyer Reaction Protocols

Sources

- 1. 1,3-Dibromo-5-nitrobenzene | C6H3Br2NO2 | CID 238711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6311-60-0: 1,3-dibromo-5-nitrobenzene | CymitQuimica [cymitquimica.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2 [benchchem.com]

- 5. scirp.org [scirp.org]

- 6. Page loading... [wap.guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 10. youtube.com [youtube.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

1,2-Dibromo-3-fluoro-5-nitrobenzene safety and handling precautions

Topic: 1,2-Dibromo-3-fluoro-5-nitrobenzene Safety and Handling Precautions Content Type: Technical Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Officers

Executive Summary

1,2-Dibromo-3-fluoro-5-nitrobenzene (CAS 1804933-67-2) is a highly functionalized aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents (e.g., PROTACs, kinase inhibitors). Its structure—comprising two bromine handles for selective cross-coupling, a fluorine atom for metabolic modulation, and a nitro group—presents a dual-threat profile: high systemic toxicity (characteristic of nitroaromatics) and energetic instability (potential for rapid decomposition).

This guide moves beyond generic safety data sheets (SDS) to provide a risk-based operational framework. It assumes the compound is a potent methemoglobin former and a skin-absorbable toxin , requiring containment strategies equivalent to Occupational Exposure Band (OEB) 3 or 4 until specific toxicology data proves otherwise.

Physicochemical & Hazard Profile

Structural Analysis & Reactivity

The safety profile is dictated by the electronic interplay of its substituents.

-

Nitro Group (-NO₂): Strong electron-withdrawing group (EWG). Primary driver for methemoglobinemia (oxidation of hemoglobin Fe²⁺ to Fe³⁺). It also introduces thermodynamic instability; while not a primary explosive, it can undergo runaway decomposition if heated under confinement or mixed with strong bases.

-

Halogens (Br, F): The C-Br bonds are reactive sites for palladium-catalyzed couplings (e.g., Suzuki-Miyaura).[1][2][3][4] The fluorine atom increases lipophilicity (LogP), enhancing dermal penetration rates .

Key Properties (Experimental & Predicted)

| Property | Value / Description | Safety Implication |

| Physical State | Solid (typically off-white to yellow crystalline) | Dust generation risk during weighing. |

| Melting Point | > 35 °C (Predicted based on analogs) | Low melting point implies easy transition to liquid phase during handling/exotherms. |

| Solubility | Low in water; High in DMSO, DCM, Ethyl Acetate | High solubility in organic solvents facilitates skin absorption via "vehicle effect." |

| Thermal Stability | Decomposes > 200°C (Est.) | Do not distill residue to dryness. Potential for rapid gas evolution (NOx, HBr, HF). |

| Incompatibilities | Strong bases, reducing agents, alkali metals | Risk of violent nucleophilic aromatic substitution or reduction. |

Risk Assessment & Engineering Controls

Effective handling requires a "Containment at Source" approach. Relying solely on PPE is insufficient for nitroaromatics due to their rapid permeation through standard glove materials.

Containment Strategy Workflow

The following decision logic dictates the required engineering controls based on the physical state and quantity of the material.

Figure 1: Containment decision matrix based on physical state and solvent vehicle.

Personal Protective Equipment (PPE) Matrix

Nitroaromatics are notorious for permeating nitrile rubber. The presence of halogenated solvents (DCM) accelerates this process.

| PPE Category | Recommendation | Technical Justification |

| Hand Protection (Primary) | Silver Shield / Laminate (EVOH) | Standard nitrile offers < 5 mins protection against nitrobenzene analogs in solution. Laminate provides > 4 hours breakthrough time. |

| Hand Protection (Outer) | Disposable Nitrile (5 mil) | Provides dexterity and protects the inner laminate glove from mechanical tears. |

| Respiratory | P100 / N95 (if outside containment) | Only acceptable if engineering controls fail. For spills, use Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |

| Body Protection | Tyvek Lab Coat (Disposable) | Cotton coats absorb nitro compounds, creating a secondary exposure source. Use disposable sleeves for solution transfers. |

Operational Protocols (SOPs)

SOP 1: Weighing and Solubilization (Critical Control Point)

Objective: Prevent inhalation of dust and contamination of surfaces.

-

Static Elimination: Use an ionizing fan or anti-static gun inside the balance enclosure. Halogenated nitro compounds are often static-prone, causing "flying powder."

-

Weighing: Weigh directly into a tared reaction vial or flask. Do not use weighing boats that require transfer; this increases spill risk.

-

Solubilization: Add solvent immediately after weighing within the hood/enclosure. Once in solution, the inhalation risk drops, but the dermal risk increases. Cap the vial immediately.

-

Decontamination: Wipe the balance area with a surfactant (soap/water) followed by alcohol. Note: Alcohol alone may spread the lipophilic compound.

SOP 2: Reaction Setup (Cross-Coupling)

Context: Palladium-catalyzed reactions (e.g., Suzuki) often require heating.

-

Inerting: Purge reaction vessel with Nitrogen/Argon. Oxygen can lead to side reactions or decomposition at elevated temperatures.

-

Thermal Control:

-

Never heat a sealed vessel of nitro-compounds without a blast shield.

-

Use a silicone oil bath or heating block with an external temperature probe (not just the hotplate setting) to prevent overshoot.

-

-

Quenching: Allow the reaction to cool to ambient temperature (< 25°C) before opening the vessel.

-

Workup: Treat the aqueous waste from the workup as hazardous. It may contain unreacted nitro-compound or active palladium species.

SOP 3: Waste Disposal

-

Segregation: Do not mix with general organic waste if possible. Label clearly as "Halogenated Nitroaromatic - High Toxicity."

-

No Oxidizers: Strictly segregate from strong oxidizers (e.g., nitric acid waste) to prevent formation of unstable polynitro species.

Emergency Response Scenarios

Exposure Response Logic

Immediate action is required to prevent methemoglobinemia, which can be fatal.

Figure 2: Emergency response workflow emphasizing rapid decontamination and medical signaling.

Spill Cleanup

-

Evacuate the immediate area.

-

Don PPE: Double nitrile gloves (or Silver Shield), Tyvek suit, and Full-Face Respirator (OV/AG/P100).

-

Contain: Use absorbent pads (avoid organic absorbents like sawdust which can be combustible with nitro compounds; use vermiculite or clay).

-

Clean: Wipe area with mild detergent. Collect all waste in a sealed container labeled "Hazardous Debris."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15020157, 1-Bromo-3-fluoro-5-nitrobenzene (Analogous Structure). Retrieved from [Link]

-

Health and Safety Executive (UK) (2024). Compendium of Chemical Hazards: Nitrobenzene.[5] Retrieved from [Link]

-

Abreu, et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity. J. Braz. Chem. Soc. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Methodological & Application

Application Note: High-Precision Regioselective Functionalization of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Part 1: Executive Summary & Structural Logic

The Scaffold Challenge

The molecule 1,2-Dibromo-3-fluoro-5-nitrobenzene represents a dense functionality scaffold (DFS) widely utilized in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in the presence of four distinct reactive handles (

However, this density creates a "selectivity paradox." The successful utilization of this scaffold requires a rigorous understanding of Orthogonal Reactivity —the ability to react one site exclusively while leaving others intact.

The Reactivity Map

To design a self-validating synthetic route, we must deconstruct the electronic and steric environment of the molecule.

| Position | Substituent | Electronic Environment (Relative to | Steric Environment | Predicted Reactivity Mode |

| C-1 | Bromine | Meta (Inductive deactivation only) | Open (Flanked by H and Br) | Secondary Target: Pd-Catalyzed Cross-Coupling (Sterically accessible). |

| C-2 | Bromine | Para (Resonance Activation) | Crowded (Sandwiched by Br and F) | Primary Target: |

| C-3 | Fluorine | Meta (Inductive deactivation only) | Crowded (Flanked by Br and H) | Inert/Retained: Fluorine is a poor leaving group in meta-S_NAr; retained for metabolic stability. |

| C-5 | Nitro | Directing Group (EWG) | N/A | Activator: Drives reactivity at C-2; can be reduced to aniline late-stage. |

The Core Directive:

The C-2 Bromine is the "Keystone" functionality. It is the only halogen activated by resonance (para-position) for Nucleophilic Aromatic Substitution (

Part 2: Visualizing the Workflow

The following decision tree illustrates the "Sequential Displacement Strategy," which is the most reliable method for avoiding byproduct mixtures.

Figure 1: The Sequential Displacement Strategy prioritizes the electronically activated C-2 position before addressing the sterically accessible C-1 position.

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Displacement at C-2

Objective: Selective substitution of the C-2 Bromine with an amine nucleophile. Mechanism: Addition-Elimination via Meisenheimer complex, stabilized by the para-nitro group.[1]

Materials

-

Substrate: 1,2-Dibromo-3-fluoro-5-nitrobenzene (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (1.1 eq) (e.g., Morpholine, Aniline, or aliphatic amines)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq) or

(2.0 eq) -

Solvent: THF (Tetrahydrofuran) or DMF (if higher temp needed).

-

Temperature:

to RT (Room Temperature).

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-Dibromo-3-fluoro-5-nitrobenzene in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to

using an ice bath. Rationale: Lower temperatures enhance regioselectivity by kinetically favoring the most activated position (C-2) and suppressing potential side reactions at C-3 (F). -

Addition: Add the base (DIPEA) followed by the slow, dropwise addition of the Amine nucleophile.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

-

Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the starting material (

) and appearance of the mono-substituted product ( -

Self-Validation Check: If the reaction is sluggish, heat to

. If you observe loss of Fluorine (M-F signal in MS), the temperature is too high.

-

-

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate.[2][3] -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >90% yield of the 2-amino-1-bromo-3-fluoro-5-nitrobenzene derivative. The C-1 Br and C-3 F remain intact.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C-1

Objective: Functionalization of the remaining C-1 Bromine. Context: With C-2 now substituted (likely with an electron-donating amine), the electronic activation of the ring is altered. However, C-1 remains the only viable oxidative addition site for Palladium (C-F is too strong).

Materials

-

Substrate: Product from Protocol A (1.0 eq)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq)

-

Catalyst:

(3-5 mol%) or -

Base:

(2M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Inert Gas: Argon or Nitrogen balloon.

Step-by-Step Methodology

-

Degassing: Charge the reaction vessel with the Substrate, Boronic Acid, and Base solution. Add solvent.[4][5] Sparge with Argon for 15 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vessel.

-

Heating: Heat to

for 8–12 hours.-

Note: The presence of the amino group at C-2 (from Protocol A) may coordinate with Pd, potentially slowing the reaction. If conversion is low, switch to a Buchwald precatalyst (e.g., XPhos Pd G2) which is more robust for hindered/deactivated substrates.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Dilute with water and extract with DCM.

-

Purification: Column chromatography.[5]

Expected Outcome: Formation of the 1,2,3,5-tetrasubstituted benzene core.

Part 4: Troubleshooting & Critical Control Points

| Issue | Root Cause | Corrective Action |

| Loss of Fluorine | This is rare due to meta-positioning, but can occur at high temps ( | |

| No Reaction at C-2 | Steric hindrance from C-1 Br and C-3 F. | The C-2 position is "sandwiched." Solution: Use polar aprotic solvents (DMSO/DMF) to increase nucleophilicity, or use smaller nucleophiles. |

| Bis-Coupling (Suzuki) | C-Br and C-F activation? | C-F activation is highly unlikely under standard Suzuki conditions. If C-1 Br is sluggish, do not increase temp > |

References

-

Nucleophilic Aromatic Substitution Trends

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Nitro Compounds. Chemical Reviews.

-

Source:

-

Regioselectivity in Polyhalogenated Arenes

-

Suzuki Coupling of Heteroaryl Polyhalides

- Fairlamb, I. J. S. (2007). Site-selective Suzuki–Miyaura cross-coupling reactions of heteroaryl polyhalides. Chemical Society Reviews.

-

Source:

-

General Protocol Verification

- Organic Chemistry Portal.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Executive Summary

This guide addresses the optimization of reaction conditions for 1,2-Dibromo-3-fluoro-5-nitrobenzene . Due to the specific substitution pattern (contiguous halogens with a meta-nitro group relative to fluorine), direct nitration of the parent di-halide often yields incorrect regioisomers (typically the 4-nitro or 6-nitro isomers due to the strong ortho/para directing effect of fluorine).

Therefore, this support guide focuses on the Sandmeyer Reaction (Diazotization-Bromination) of the precursor 2-Bromo-3-fluoro-5-nitroaniline as the critical, high-fidelity route. We address the common failure modes associated with electron-deficient anilines and provide a self-validating protocol using the Doyle-Sandmeyer conditions.

Part 1: Critical Reaction Workflow

The following diagram outlines the optimized pathway using tert-butyl nitrite (tBuONO) and anhydrous Copper(II) bromide. This method is preferred over the classical aqueous NaNO₂/HBr route for this substrate because the electron-withdrawing nitro group destabilizes the diazonium intermediate in water, leading to phenol byproducts.

Caption: Optimized Doyle-Sandmeyer workflow minimizing hydrolysis byproducts via anhydrous acetonitrile conditions.

Part 2: Protocol Optimization & Troubleshooting

Q1: Why are my yields consistently low (<40%) using standard NaNO₂/HBr conditions?

Diagnosis: The classical aqueous Sandmeyer reaction fails here due to the electron-deficient nature of the 5-nitroaniline precursor. The nitro group pulls electron density from the amine, making diazotization slow. Furthermore, the resulting diazonium salt is highly electrophilic and susceptible to nucleophilic attack by water (hydrolysis), forming the phenol impurity.

Solution: Switch to Anhydrous Doyle-Sandmeyer Conditions. Use an organic nitrite ester and anhydrous solvent to eliminate water from the system.

Optimized Protocol:

-

Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves.

-

Reagents:

-

tert-Butyl Nitrite (tBuONO): 1.5 equivalents.

-

Copper(II) Bromide (CuBr₂): 1.2 equivalents (Acts as both oxidant and bromide source).

-

-

Procedure:

-

Dissolve CuBr₂ and tBuONO in MeCN at room temperature.

-

Add the amine precursor slowly (solid addition or solution dropwise) to the stirring mixture.

-

Heat to 60–65°C to drive the evolution of N₂.

-

Checkpoint: The reaction is complete when gas evolution ceases (typically 1–2 hours).

-

Q2: I see a significant amount of hydro-deamination (H-substitution) byproduct. How do I stop this?

Diagnosis: This is the "reduction" side-product where the diazonium group is replaced by a hydrogen atom instead of bromine. This occurs via a radical mechanism where the aryl radical abstracts a hydrogen atom from the solvent (usually THF or ethanol) instead of recombining with the bromide.

Corrective Actions:

-

Solvent Choice: Strictly use Acetonitrile (MeCN). Avoid ethers (THF, Dioxane) or alcohols, which are excellent hydrogen atom donors [1].

-

Concentration: Increase the concentration of the halogen source (CuBr₂). A higher concentration of bromide anions increases the rate of the desired ligand transfer relative to hydrogen abstraction.

Q3: The reaction exotherms dangerously upon adding the nitrite. How do I control this?

Safety Protocol: Diazo-compounds of nitrobenzenes are energetic.

-

Reverse Addition: Do not add tBuONO to the hot amine solution.

-

Pre-mix Catalyst: Dissolve the CuBr₂ and tBuONO in the solvent first.

-

Controlled Addition: Add the amine precursor in small portions to the catalyst/nitrite mixture. This ensures the diazonium species reacts immediately upon formation, preventing the accumulation of unstable intermediates [2].

Part 3: Purification & Isolation Strategy

Separating the target 1,2-dibromo compound from regioisomers or precursors is challenging due to similar polarities.

| Issue | Observation | Remediation Strategy |

| Copper Removal | Blue/Green emulsion during workup. | Chelation Wash: Wash the organic layer with 10% aqueous ethylenediamine or NH₄OH. This complexes Cu(II) into the aqueous phase (deep blue color), leaving the product in the organic phase. |

| Isomer Separation | Co-elution on Silica TLC. | Recrystallization: The 1,2-dibromo-3-fluoro-5-nitrobenzene isomer often crystallizes well from Ethanol/Water (9:1) or Methanol . The high symmetry of the crystal lattice compared to asymmetric impurities aids separation [3]. |

| Trace Phenols | Peak tailing on HPLC. | Base Wash: Wash the organic extract with 1M NaOH. The phenol byproduct is acidic and will be removed into the aqueous layer. |

Part 4: Logic Tree for Experimental Failure

Use this decision tree to diagnose specific outcomes in your reaction flask.

Caption: Diagnostic logic tree for isolating failure modes in the Sandmeyer bromination.

References

-

Mo, F., et al. (2018).[1] "A general electrochemical strategy for the Sandmeyer reaction." Chemical Science, 9, 1570-1576.

- Context: Discusses the mechanism of hydrogen abstraction in Sandmeyer reactions and solvent effects (MeOH/DMF vs MeCN).

-

Beletskaya, I. P., et al. (2007).[2] "Catalytic Sandmeyer Bromination." Synthesis, 2007(16), 2534-2538.

- Context: Establishes the efficiency of Cu(I)/Cu(II) catalytic systems and the use of ligands to stabilize the reaction.

-

Chromatography Today. (2020). "Easy purification of isomers with prepacked glass columns."[3]

- Context: Provides general methodologies for separating structural isomers of halogenated aromatics when silica chrom

Sources

Technical Support Center: Synthesis of Polysubstituted Aromatic Compounds

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Overcoming steric, electronic, and regioselectivity barriers in crowded arene synthesis.

Introduction

Welcome to the Advanced Synthesis Support Center. If you are reading this, you are likely facing the "crowded ring" problem. Synthesizing polysubstituted aromatic compounds—particularly penta- or hexa-substituted benzenes and tetra-ortho-substituted biaryls—is rarely a linear path. Standard textbook rules for Electrophilic Aromatic Substitution (EAS) collapse under the weight of steric clashes and conflicting electronic directing groups.

This guide moves beyond basic theory to address the specific failure modes you encounter in the lab: catalyst deactivation, regiochemical scrambling (the "Halogen Dance"), and the inertia of sterically hindered coupling partners.

Module 1: The "Tetra-Ortho" Problem in Cross-Coupling

User Ticket #409: "I’m trying to couple a 2,6-disubstituted aryl bromide with a 2,6-disubstituted boronic acid. The reaction is dead. I’ve tried Pd(PPh3)4 and standard bases, but I only get starting material recovery."

Root Cause Analysis

You are attempting a tetra-ortho-substituted Suzuki-Miyaura coupling . This is one of the most challenging bond formations in catalysis.

-

Transmetalation Failure: The sheer bulk of the ortho substituents prevents the boron species from approaching the palladium center.

-

Reductive Elimination Barrier: Even if transmetalation occurs, the resulting Pd(II) complex is so crowded that it struggles to adopt the geometry required to expel the product.

Troubleshooting Protocol

Stop using standard phosphines (PPh3, dppf). You need electron-rich, sterically demanding Buchwald-type ligands or specialized ruthenocenylphosphines that facilitate oxidative addition and are bulky enough to force reductive elimination, yet flexible enough to allow transmetalation.

Recommended Protocol: The SPhos/R-Phos System

Based on methodologies from the Buchwald and diverse catalysis groups [1, 2].

| Component | Recommendation | Rationale |

| Ligand | SPhos (Buchwald) or R-Phos (Ruthenocenyl) | SPhos: Provides electron density for oxidative addition; the methoxy group interacts with Pd to stabilize the intermediate. R-Phos: Proven efficacy for tetra-ortho systems due to unique steric profile [2]. |

| Pre-catalyst | Pd(OAc)2 or Pd2(dba)3 | Use a Pd:Ligand ratio of 1:2. Pre-complexed catalysts (e.g., SPhos Pd G2) are preferred to ensure active species formation. |

| Base | K3PO4 (anhydrous) or Ba(OH)2 | Anhydrous conditions are often better for hindered substrates to prevent protodeboronation. |

| Solvent | Toluene or 1,4-Dioxane | High-boiling non-polar solvents allow the necessary thermal energy (100°C+) to overcome the steric barrier. |

Step-by-Step Workflow

-

Charge: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5–2.0 equiv), Pd(OAc)2 (2–5 mol%), and SPhos (4–10 mol%) to a vial.

-

Base: Add finely ground K3PO4 (3.0 equiv).

-

Purge: Seal and purge with Argon for 5 minutes (oxygen is fatal here).

-

Solvent: Add anhydrous Toluene.

-

Heat: Stir vigorously at 100–110°C for 12–24 hours.

-

Tip: If conversion is low, add CuCl (20 mol%) . Copper can facilitate the transmetalation step in extremely hindered boronate systems [3].

-

Module 2: Regioselectivity & The "Halogen Dance"

User Ticket #812: "I performed a lithium-halogen exchange on a tribromothiophene to introduce an electrophile. The electrophile ended up on the WRONG carbon. The bromine moved.[1] What happened?"

Root Cause Analysis

You have triggered the Halogen Dance (HD) reaction. This is a base-catalyzed intermolecular rearrangement.

-

Mechanism: When you generate an aryl lithium species (via LDA or n-BuLi), if the deprotonation of a nearby C-H bond is faster than the reaction with your electrophile, the lithiated species attacks a bromine on a starting material molecule.

-

Result: The lithium and halogen "dance" positions to reach the thermodynamic minimum (usually placing the lithium next to the most stabilizing group or essentially scrambling the ring pattern) [4, 5].

Visualizing the Mechanism

The following diagram illustrates how the "Dance" occurs via a "bumping" mechanism rather than an intramolecular hop.

Figure 1: The Halogen Dance mechanism. The reaction is driven by the stability of the final lithiated intermediate. If the temperature is too high, the system equilibrates to the thermodynamic product rather than the kinetic one.

Troubleshooting Protocol

To stop the dance, you must enforce Kinetic Control .

-

Temperature is Critical: Perform the lithiation at -78°C or lower. The halogen dance has a higher activation energy than the initial lithiation.

-

Inverse Addition: Do not add the base to the substrate. Add the substrate to the base slowly. This keeps the concentration of non-lithiated starting material (which acts as the acceptor for the "dancing" halogen) low.

-

Quench Rapidly: Do not let the lithiated species sit. Add your electrophile immediately.

Module 3: C-H Activation in Polysubstituted Arenes

User Ticket #775: "I need to functionalize the meta-position of a toluene derivative that already has an ortho-substituent. EAS gives me para, and ortho-directed lithiation is blocked."

Root Cause Analysis

Traditional directing groups (DGs) favor ortho positions via 5- or 6-membered metallacycles. Accessing the meta position requires overcoming this geometric bias.

Solution: Transient Mediators & Remote Templates

You need to utilize Meta-Selective C-H Activation .[2] The Jin-Quan Yu group and others have developed ligands that reach around the ring [6, 7].

Workflow: The Norbornene Relay (Catellani-Type)

This method uses Norbornene (NBE) as a transient mediator to relay the palladium from the ortho to the meta position.

| Parameter | Specification |

| Catalyst | Pd(OAc)2 (10 mol%) |

| Mediator | Norbornene (NBE) or modified NBE esters (0.5–1.0 equiv). NBE inserts into the Pd-Aryl bond, swings the Pd to the meta position, activates that C-H, and is then extruded. |

| Ligand | Pyridine-based ligands (e.g., 3-acetylamino-2-hydroxypyridine) or 6-cyanoquinoxaline [8]. These are crucial for the relay mechanism. |

| Oxidant | Ag2CO3 or Benzoquinone (if oxidative coupling). |

Decision Matrix: Choosing Your Method

Figure 2: Decision tree for selecting the correct functionalization strategy based on the desired position relative to existing substituents.

Module 4: When Substitution Fails – Benzannulation

User Ticket #301: "I cannot install the 5th substituent. The ring is too deactivated and sterically crowded. Every reaction fails."

Alternative Strategy

Stop trying to modify the benzene ring. Build the ring. When "top-down" functionalization fails, use "bottom-up" Benzannulation .

-

Method: Organocatalytic [3+3] annulation or Gold-catalyzed diyne-ene annulation [9, 10].

-

Advantage: You assemble the polysubstituted core from acyclic precursors (e.g., enals, ylides, or alkynes).[3] This bypasses the electronic rules of the aromatic ring entirely because the ring is formed after the substituents are positioned.

-

Key Reference: Look for "Gold-Catalyzed Diyne-Ene Annulation" protocols for one-step synthesis of tetra-substituted benzenes [9].

References

-

Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Angewandte Chemie, 2004.

-

Hama, T., et al. "Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides." Journal of the American Chemical Society, 2008.

-

Li, G. Q., et al. "Synthesis of Tetra-ortho-Substituted Biaryls Using Aryltriolborates." Hokkaido University Collection, 2008.

-

Schnürch, M., et al. "Halogen dance reactions—A review."[4] Chemical Society Reviews, 2007.[4]

-

Jones, L., et al. "Modeling a halogen dance reaction mechanism: A density functional theory study." Journal of Computational Chemistry, 2016.

-

Leow, D., et al. "Ligand-Enabled meta-C–H Activation Using a Transient Mediator." Nature, 2012.

-

Wang, X. C., et al. "Ligand-Enabled meta-C–H Activation Using a Transient Mediator." Journal of the American Chemical Society, 2015.[5]

-

Dong, Z., et al. "Simple Amine-Directed Meta-Selective C-H Arylation via Pd/Norbornene Catalysis."[5] Journal of the American Chemical Society, 2015.[5]

-

Li, Y., et al. "Gold-Catalyzed Diyne-Ene Annulation for the Synthesis of Polysubstituted Benzenes." Nature Communications, 2016.

-

Han, X., et al. "Synthesis of polysubstituted arenes through organocatalytic benzannulation." RSC Advances, 2020.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. semanticscholar.org [semanticscholar.org]

Technical Support Center: Catalyst Selection and Troubleshooting for the Suzuki Coupling of 1,2-Dibromo-3-fluoro-5-nitrobenzene

Welcome to the technical support resource for the selective functionalization of 1,2-Dibromo-3-fluoro-5-nitrobenzene via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this challenging transformation. We will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common issues encountered in the lab.

Introduction: The Challenge of Selectivity

The molecule 1,2-Dibromo-3-fluoro-5-nitrobenzene presents a classic challenge in modern organic synthesis. With two distinct carbon-bromine bonds, achieving selective mono-arylation is a non-trivial task that hinges on a deep understanding of the reaction mechanism and the subtle interplay of electronic and steric effects. The C2-Br bond, being ortho to the strongly electron-withdrawing nitro group, is significantly more activated towards oxidative addition by a Palladium(0) catalyst compared to the C1-Br bond. This inherent electronic bias is the key to unlocking selective functionalization.

This guide provides a framework for rationally selecting a catalyst system and troubleshooting common experimental hurdles to achieve high yields and predictable selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low. What are the most likely causes?

Low yield in this specific Suzuki coupling can stem from several factors, often related to catalyst activity and stability.

-

Cause 1: Inefficient Pre-catalyst Activation. Many modern palladium pre-catalysts require an activation step to form the active Pd(0) species. If this step is inefficient, the catalytic cycle will not initiate properly. For instance, Buchwald pre-catalysts are designed for rapid activation, but this can be hindered by impurities or improper reaction setup.

-

Troubleshooting:

-

Inert Atmosphere: Ensure your reaction vessel and solvents are rigorously deoxygenated. Oxygen can oxidize the active Pd(0) to inactive Pd(II), effectively killing the catalyst. A thorough sparging of solvents with an inert gas (Argon or Nitrogen) for 20-30 minutes is critical.

-

Pre-catalyst Choice: Consider using a well-defined, air-stable pre-catalyst like a G3 or G4 Buchwald pre-catalyst. These are often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.

-

Solvent Purity: Use anhydrous solvents. Water can hydrolyze the boronic acid and interfere with the base's function.

-

-

Cause 2: Catalyst Deactivation. The electron-deficient nature of the substrate and potential impurities can lead to catalyst deactivation during the reaction.

-

Troubleshooting:

-

Ligand Selection: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the rate-limiting oxidative addition step, and prevent catalyst decomposition pathways like beta-hydride elimination (though not a risk with this substrate) and aggregation into inactive palladium black. Ligands like SPhos, XPhos, or RuPhos are industry standards for these types of challenging couplings.

-

Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If you observe the formation of palladium black, consider running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

-

Q2: I'm getting a mixture of mono-arylated products. How can I improve selectivity for the C2 position?

Achieving high regioselectivity is paramount. As discussed, the C2-Br is electronically activated. If you are seeing significant coupling at C1, it suggests your catalyst system is not discriminating effectively.

-

Cause: Insufficient Steric Hindrance from the Catalyst. A small, unencumbered catalyst may be able to access the more sterically shielded C1 position, leading to a mixture of products.

-

Troubleshooting:

-

Employ Bulky Ligands: This is the most critical factor. The use of sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) is highly recommended. The sheer size of these ligands creates a sterically crowded environment around the palladium center, making it much more difficult for the catalyst to approach the more hindered C1-Br bond. This steric repulsion amplifies the inherent electronic preference for the C2-Br position.

-

Control Stoichiometry: Use a slight excess of the boronic acid (1.1 to 1.2 equivalents). Using a large excess can drive the reaction towards di-substitution, especially at higher temperatures or with very active catalysts.

-

Q3: I'm observing significant hydrodebromination (loss of a bromine atom). How can I prevent this side reaction?

Hydrodebromination is a common side reaction where a C-Br bond is replaced by a C-H bond.

-

Cause 1: Boronic Acid Purity. This side reaction is often traced back to impurities in the boronic acid or protodeboronation (cleavage of the C-B bond by a proton source) during the reaction.

-

Troubleshooting:

-

Recrystallize Boronic Acid: Ensure your boronic acid is pure and dry. If it is old or has been stored improperly, recrystallization may be necessary.

-

Choice of Base and Solvent: Use a non-aqueous, aprotic solvent system. A combination of a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or toluene is often effective at minimizing this pathway. Avoid using water as a co-solvent if hydrodebromination is a problem.

-

-

Cause 2: Inefficient Transmetalation. If the transmetalation step (transfer of the aryl group from boron to palladium) is slow, the intermediate aryl-palladium-bromide species may undergo other reactions, including a pathway leading to hydrodebromination.

-

Troubleshooting:

-

Base Strength: A sufficiently strong base is required to activate the boronic acid and facilitate transmetalation. K₃PO₄ is often more effective than weaker bases like K₂CO₃ for this purpose.

-

Recommended Catalyst Systems & Conditions

For the selective mono-arylation of 1,2-Dibromo-3-fluoro-5-nitrobenzene at the C2 position, we recommend starting with modern, well-defined catalyst systems known for their high activity and selectivity with electron-deficient and sterically hindered substrates.

| Catalyst System Component | Recommendation | Rationale |

| Palladium Source | XPhos Pd G3 or RuPhos Pd G3 | These are air- and moisture-stable pre-catalysts that rapidly form the active monoligated Pd(0) species, ensuring a high concentration of the active catalyst at the start of the reaction. |

| Ligand | XPhos or RuPhos | These bulky, electron-rich biarylphosphine ligands provide the necessary steric bulk to ensure selectivity for the less hindered C2-Br position and stabilize the catalyst against decomposition. |

| Base | K₃PO₄ (Potassium Phosphate) | A strong, non-nucleophilic base that effectively promotes the transmetalation step while minimizing side reactions like hydrolysis of the substrate or catalyst. |

| Solvent | 1,4-Dioxane or Toluene | Aprotic solvents that are well-suited for Suzuki couplings. Ensure they are anhydrous and deoxygenated. |

| Temperature | 80-100 °C | This temperature range typically provides a good balance between reaction rate and catalyst stability. Monitor for decomposition (palladium black formation). |

Experimental Workflow & Diagrams

Logical Workflow for Troubleshooting

The following diagram outlines a systematic approach to troubleshooting common issues with this specific Suzuki coupling.

Caption: A decision tree for troubleshooting the Suzuki coupling.

Simplified Suzuki Catalytic Cycle

This diagram illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the role of the ligand and base.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Sample Experimental Protocol

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Materials:

-

1,2-Dibromo-3-fluoro-5-nitrobenzene (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

XPhos Pd G3 (2 mol%)

-

Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2-Dibromo-3-fluoro-5-nitrobenzene, the arylboronic acid, XPhos Pd G3, and potassium phosphate.

-

Inerting: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

-

Reaction: Place the sealed flask in a preheated oil bath at 100 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.

This guide is intended to provide expert-level support for a challenging but rewarding chemical transformation. By understanding the underlying principles of catalyst selection and reaction mechanism, chemists can overcome common obstacles and achieve their synthetic goals efficiently. For further inquiries, please consult the references below or contact our technical support team.

removing nitrobenzene impurities from a reaction mixture

Technical Support Center: Nitrobenzene Impurity Removal

Welcome to the technical support guide for handling nitrobenzene impurities in reaction mixtures. Nitrobenzene's high boiling point (210.9 °C) and toxicity present unique challenges in purification. This guide provides a structured approach to selecting and executing the appropriate removal strategy, ensuring product purity while prioritizing laboratory safety.

Critical Safety Advisory: Handling Nitrobenzene

Nitrobenzene is highly toxic and can be absorbed through the skin. It is a suspected carcinogen and can cause significant harm to organs through prolonged exposure.[1] Always handle nitrobenzene and any mixtures containing it with extreme caution.

-

Engineering Controls : Always work within a certified chemical fume hood with sufficient ventilation.[2]

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate protective gloves. Butyl rubber or Viton® are recommended materials for handling nitrobenzene.[3] Nitrile gloves may offer limited protection and should be changed immediately upon contamination.[4]

-

Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[3]

-

Lab Coat : A lab coat is required. For larger quantities, consider a chemically resistant apron.[4]

-

-

Emergency Procedures :

-

Waste Disposal : Dispose of all nitrobenzene-contaminated waste (liquid, solid, and PPE) as hazardous waste according to your institution's specific guidelines. Do not pour down the drain.[5]

Troubleshooting & Method Selection Guide

This section is designed to help you navigate the decision-making process for removing nitrobenzene from your reaction mixture.

Q1: I've completed my reaction. How do I choose the best method to remove residual nitrobenzene?

The optimal purification strategy depends entirely on the physical properties of your desired compound. The primary factors to consider are its physical state (solid vs. liquid), thermal stability, and volatility relative to nitrobenzene.

The following decision workflow provides a systematic approach to selecting your purification method.

Caption: Decision workflow for selecting a nitrobenzene purification method.

Q2: My desired compound is a solid. The workflow suggests recrystallization. How do I proceed?

Recrystallization is an excellent choice if your compound is a solid with different solubility characteristics than nitrobenzene. The goal is to find a solvent system where your compound is highly soluble when hot but poorly soluble when cold, while nitrobenzene ideally remains in the cold mother liquor.

Protocol 1: Purification by Recrystallization

-

Solvent Selection : Choose a solvent where your product has low solubility at room temperature but high solubility at the solvent's boiling point.[6]

-

Dissolution : In a fume hood, place your crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid just dissolves.

-

Cooling : Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[6] Rushing this step can cause impurities to crash out with your product.

-

Ice Bath : Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

-

Isolation : Collect the crystals via vacuum filtration using a Büchner funnel.[7]

-

Washing : Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing nitrobenzene.[7]

-

Drying : Dry the crystals thoroughly under high vacuum, possibly with gentle heating if your compound is stable, to remove any remaining traces of nitrobenzene.

Troubleshooting Recrystallization:

-

Problem : My compound "oils out" instead of forming crystals.

-

Cause : This occurs when the solute's melting point is lower than the solution temperature or the concentration is too high.[6]

-

Solution : Re-heat the mixture and add more solvent to lower the saturation point. Allow it to cool much more slowly. If the problem persists, a different solvent system is required.[6]

-

-

Problem : My recovery is very low.

-

Cause : You may have used too much solvent, or your compound has significant solubility even at low temperatures.

-

Solution : Use the absolute minimum amount of hot solvent needed for dissolution. After filtration, you can try to partially evaporate the mother liquor and cool it again to obtain a second crop of crystals (which may be less pure).

-

Q3: My product is a high-boiling, thermally stable liquid. How can I remove the nitrobenzene?

For non-volatile and thermally stable products, distillation is the preferred method.

-

Vacuum Distillation : This is the most direct method if your product's boiling point is significantly higher than nitrobenzene's. By reducing the pressure, you can lower the boiling point of nitrobenzene, allowing it to be distilled off without decomposing your product.[8] The recovered nitrobenzene can be properly disposed of.[9]

| Pressure (mmHg) | Boiling Point of Nitrobenzene (°C) |

| 760 | 210.9 |

| 100 | 138.5 |

| 40 | 114.8 |

| 20 | 96.7 |

| 10 | 80.2 |

| 5 | 65.5 |

| 1 | 34.6 |

-

Steam Distillation : This technique is effective for removing nitrobenzene from non-volatile compounds, especially when high vacuum is not available.[10] Water is introduced into the distillation flask, and the mixture is heated. Nitrobenzene is immiscible with water but is volatile with steam, forming a low-boiling azeotrope that distills at a temperature below 100 °C.[8] This allows for the removal of nitrobenzene at atmospheric pressure without reaching its high boiling point.[9]

Q4: My product is thermally sensitive. What are my options?

For compounds that cannot withstand heat, liquid-liquid extraction is the method of choice. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Protocol 2: Purification by Liquid-Liquid Extraction

-

Solvent Selection : Choose an organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) in which your product is highly soluble but is immiscible with water.

-

Initial Extraction : Dissolve the reaction mixture in the chosen organic solvent. Transfer it to a separatory funnel and wash it multiple times with water to remove water-soluble impurities. Nitrobenzene has low solubility in water (0.19 g/100 mL at 20°C), so this will only remove small amounts.[10]

-

pH Adjustment (Key Step) : The power of extraction is unlocked by altering the polarity of impurities or the product.

-

If your product is neutral, you can wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 5% NaHCO₃ or Na₂CO₃) to remove acidic impurities.[11][12]

-

If your product is acidic, you can extract it into a basic aqueous layer, leaving neutral impurities like nitrobenzene in the organic layer. You then re-acidify the aqueous layer and extract your pure product back into a fresh organic solvent.

-

If your product is basic, the opposite process applies (extract into an acidic aqueous layer).

-

-

Drying and Concentration : Dry the purified organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

Caption: General workflow for liquid-liquid extraction of a neutral compound.

Q5: I still have trace amounts of nitrobenzene after my primary purification. Is there a way to chemically remove it?

Yes. For removing stubborn, trace amounts of nitrobenzene, a chemical conversion can be highly effective. The nitro group can be chemically reduced to an amine.[13] The resulting aniline is basic and can be easily removed with an acidic wash.

Protocol 3: Chemical Quenching via Reduction

-

Reaction Setup : Dissolve the crude product (containing trace nitrobenzene) in a solvent like ethanol or ethyl acetate.

-

Reduction : Add a reducing agent. A common and effective method is using tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation (e.g., H₂, Pd/C).[13][14] Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis shows complete consumption of nitrobenzene.

-

Work-up :

-

If using Sn/HCl, carefully basify the mixture with aqueous NaOH until the tin salts redissolve.

-

If using catalytic hydrogenation, filter the mixture through Celite to remove the catalyst.[14]

-

-

Extraction : Extract the mixture with an organic solvent. The product will move to the organic layer, while the aniline (formed from nitrobenzene) can be removed by washing the organic layer with 1M HCl. The aniline hydrochloride salt is water-soluble and will be discarded with the aqueous phase.

-

Final Steps : Wash the organic layer with water and brine, then dry and concentrate to yield the final product, free of nitrobenzene.

Frequently Asked Questions (FAQs)

-

Q: I tried vacuum distillation, but my product seems to co-distill with the nitrobenzene. What should I do?

-

A : This indicates that your product has a boiling point close to that of nitrobenzene under the conditions used. You should switch to an alternative method. Column chromatography is often the best choice in this scenario to separate compounds with similar volatilities.

-

-

Q: My final product is still yellow. Does this mean it's contaminated with nitrobenzene?

-

Q: What is the best way to monitor the removal of nitrobenzene during the purification process?

-

A : Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively track the presence of nitrobenzene. For quantitative analysis and to confirm its complete removal, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods.[15]

-

References

-

ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography? [Online] Available at: [Link]

-

Chemdox. (2025). Safety Data Sheet: Nitrobenzene-d5. [Online] Available at: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Nitrobenzene. [Online] Available at: [Link]

-

ECHA. Registration Dossier: Nitrobenzene. [Online] Available at: [Link]

-

NJ Department of Health. Hazard Summary: Nitrobenzene. [Online] Available at: [Link]

-

Chemistry Notes. (2022). Laboratory Preparation of Nitrobenzene, purification,Uses. [Online] Available at: [Link]

-

Organic Syntheses. (1944). 4-METHYLCOUMARIN. [Online] Available at: [Link]

-